

antioxidant and anti-inflammatory properties of (-)-Ampelopsin A

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Compound of Interest

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An In-depth Technical Guide to the Antioxidant and Anti-inflammatory Properties of (-)-Ampelopsin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ampelopsin A, also known as dihydromyricetin (DHM), is a flavanone flavonoid predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata (vine tea).^{[1][2][3]} Traditionally used in Chinese, Japanese, and Korean medicine for various ailments, modern pharmacological research has focused on its potent antioxidant and anti-inflammatory activities.^[1] This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols related to the antioxidant and anti-inflammatory properties of (-)-Ampelopsin A, intended for researchers and professionals in drug development.

Antioxidant Properties of (-)-Ampelopsin A

(-)-Ampelopsin A demonstrates significant antioxidant effects through direct scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defense systems.^{[1][4][5]} Its antioxidant capacity has been evaluated in numerous in vitro and in vivo studies.

Quantitative Data on Antioxidant Activity

The antioxidant potential of (-)-Ampelopsin A has been quantified using various standard assays. The following table summarizes the key findings.

| Assay | Concentration/ Dose | Result | Comparison/C ontrol | Reference |
|--|----------------------------|---|---|---|
| DPPH Radical Scavenging | 2-10 µg/mL | 66.55% to 96.19% scavenging activity | Butylated hydroxyanisole (BHA): 22.96% to 62.18% | [2] [4] |
| DPPH Radical Scavenging | IC ₅₀ | 3.24 µg/mL | Vine Tea Polyphenols (VTP): 4.06-4.51 µg/mL | [6] |
| ABTS Radical Scavenging | IC ₅₀ | Not explicitly stated, but showed excellent activity | BHA | [4] [5] |
| H ₂ O ₂ Scavenging | 60 µg/mL | 83.05% scavenging activity | BHA: 67.05% | [7] |
| Ferric-Reducing Antioxidant Power (FRAP) | 10-60 µg/mL | Concentration- dependent increase in reducing power | - | [4] [7] |
| In vivo (LPS- induced oxidative stress in piglets) | Dietary Supplementation | Enhanced total antioxidant capacity, decreased malondialdehyde and protein carbonyl contents | LPS-treated group | [2] [4] |

Experimental Protocols for Antioxidant Assays

1.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
- Methodology:
 - A solution of DPPH in methanol is prepared.
 - Various concentrations of (-)-Ampelopsin A are added to the DPPH solution.
 - The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
 - The absorbance is measured at a specific wavelength (typically around 517 nm).
 - A control (without the sample) and a blank (methanol) are also measured.
 - The scavenging activity is calculated using the formula: $\text{Scavenging Activity (\%)} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$. The IC_{50} value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.[\[8\]](#)

1.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

- Principle: This assay involves the generation of the ABTS radical cation (ABTS \bullet +) by reacting ABTS with a strong oxidizing agent like potassium persulfate. The antioxidant capacity is measured by the reduction of the blue-green ABTS \bullet +
- Methodology:
 - The ABTS \bullet +

- The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.
- Different concentrations of (-)-Ampelopsin A are added to the diluted ABTS•+ solution.
- After a short incubation period (e.g., 6 minutes), the absorbance is read at 734 nm.[8]
- The percentage of inhibition is calculated, and the IC₅₀ value is determined.[8][10]

1.2.3. Ferric-Reducing Antioxidant Power (FRAP) Assay

- Principle: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is proportional to the antioxidant's reducing power.[7]
- Methodology:
 - The FRAP reagent is freshly prepared by mixing TPTZ solution, FeCl₃ solution, and an acetate buffer.
 - The reagent is warmed to 37°C.[4][7]
 - A small volume of the (-)-Ampelopsin A sample is mixed with the FRAP reagent.[4][7]
 - The mixture is incubated at 37°C for a set time (e.g., 30 minutes).[4][7]
 - The absorbance of the resulting blue solution is measured at 593 nm.[4][7]
 - The results are typically expressed as Fe²⁺ equivalents (e.g., μM FeSO₄).[4]

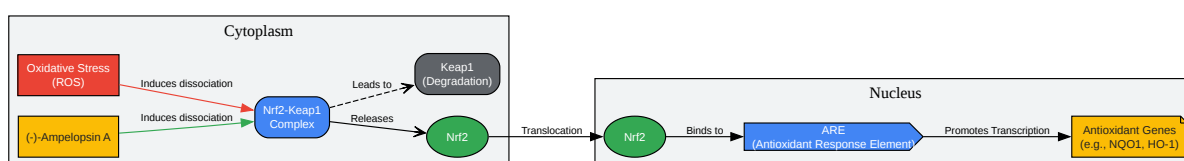
Signaling Pathways in Antioxidant Action

(-)-Ampelopsin A exerts its antioxidant effects not only by direct radical scavenging but also by modulating key cellular signaling pathways that control the expression of antioxidant enzymes.

1.3.1. Nrf2/Keap1 Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Kelch-

like ECH-associated protein 1 (Keap1), which targets it for degradation. Oxidative stress or activators like (-)-Ampelopsin A can disrupt this interaction.

Studies have shown that (-)-Ampelopsin A can enhance the levels of Nrf2 and reduce the levels of Keap1.[6] This leads to the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding phase II detoxifying enzymes and antioxidant proteins, such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[6]



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Caption: Nrf2/Keap1 antioxidant signaling pathway activated by (-)-Ampelopsin A.

Anti-inflammatory Properties of (-)-Ampelopsin A

(-)-Ampelopsin A exhibits potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators and modulating the signaling pathways that regulate their expression.

[11][12]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of (-)-Ampelopsin A has been demonstrated in various cell and animal models, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS).

| Assay/Model | Stimulant | Concentration/ Dose | Effect | Reference |
|--|-----------|---------------------------------------|--|--|
| Nitric Oxide (NO) Production | LPS | Non-cytotoxic levels (dose-dependent) | Significant inhibition | [11] [12] [13] |
| iNOS Expression | LPS | Dose-dependent | Suppression | [11] [12] [13] |
| COX-2 Expression | LPS | Dose-dependent | Suppression | [13] |
| Pro-inflammatory Cytokines (TNF- α , IL-1 β , IL-6) | LPS | Dose-dependent | Significant reduction in release/production | [11] [12] [13] |
| NF- κ B Activation | LPS | Dose-dependent | Inhibition of IKK phosphorylation, I κ B phosphorylation, and p65 nuclear translocation | [11] [12] |
| Akt Phosphorylation | LPS | Dose-dependent | Suppression | [11] [12] |
| JAK2/STAT3 Phosphorylation | LPS | Dose-dependent | Marked reduction | [13] |

Experimental Protocols for Anti-inflammatory Assays

2.2.1. Cell Culture and Stimulation

- Cell Lines: Murine macrophage cell line RAW264.7 or microglial cell line BV2 are commonly used.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Protocol:

- Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- Cells are seeded in plates and allowed to adhere.
- Cells are pre-treated with various concentrations of (-)-Ampelopsin A for a specific duration (e.g., 1-2 hours).
- Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 $\mu\text{g/mL}$) to the culture medium.
- Cells and supernatant are harvested after a defined incubation period (e.g., 24 hours) for further analysis.

2.2.2. Measurement of Inflammatory Mediators

- Nitric Oxide (NO) Assay (Griess Reagent):
 - The cell culture supernatant is collected.
 - An equal volume of Griess reagent is added to the supernatant.
 - After a short incubation, the absorbance is measured at approximately 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve.
- Cytokine Measurement (ELISA):
 - Levels of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
- Western Blot Analysis (for Protein Expression):
 - Cell lysates are prepared, and protein concentrations are determined.
 - Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

- The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-Akt, p-IkB, p-p65, p-STAT3).
- After washing, the membrane is incubated with a secondary antibody.
- The protein bands are visualized using a chemiluminescence detection system.

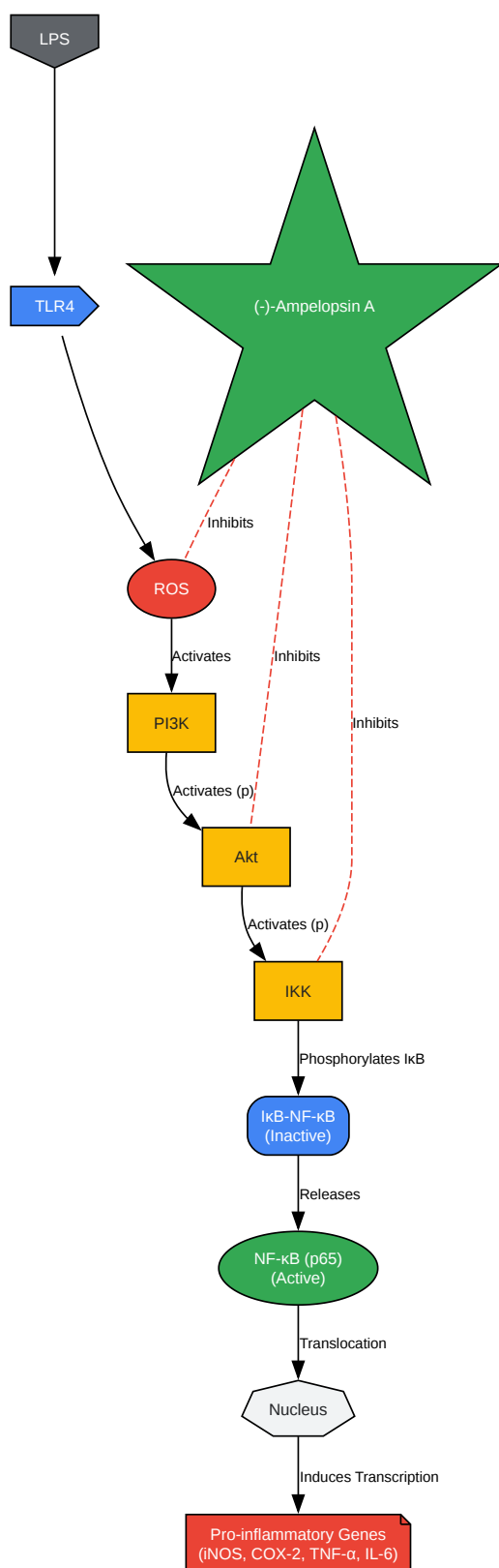
Signaling Pathways in Anti-inflammatory Action

(-)-Ampelopsin A's anti-inflammatory effects are mediated by its ability to interfere with multiple pro-inflammatory signaling cascades.

2.3.1. ROS-mediated PI3K/Akt/NF-κB Pathway A key mechanism of (-)-Ampelopsin A is its ability to inhibit the interconnected ROS/PI3K/Akt/NF-κB signaling pathway.[\[11\]](#)[\[12\]](#) LPS stimulation leads to the production of ROS, which in turn activates the PI3K/Akt pathway. Activated Akt can then phosphorylate and activate the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows the NF-κB (p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[\[11\]](#)[\[12\]](#)

(-)-Ampelopsin A disrupts this cascade at multiple points:

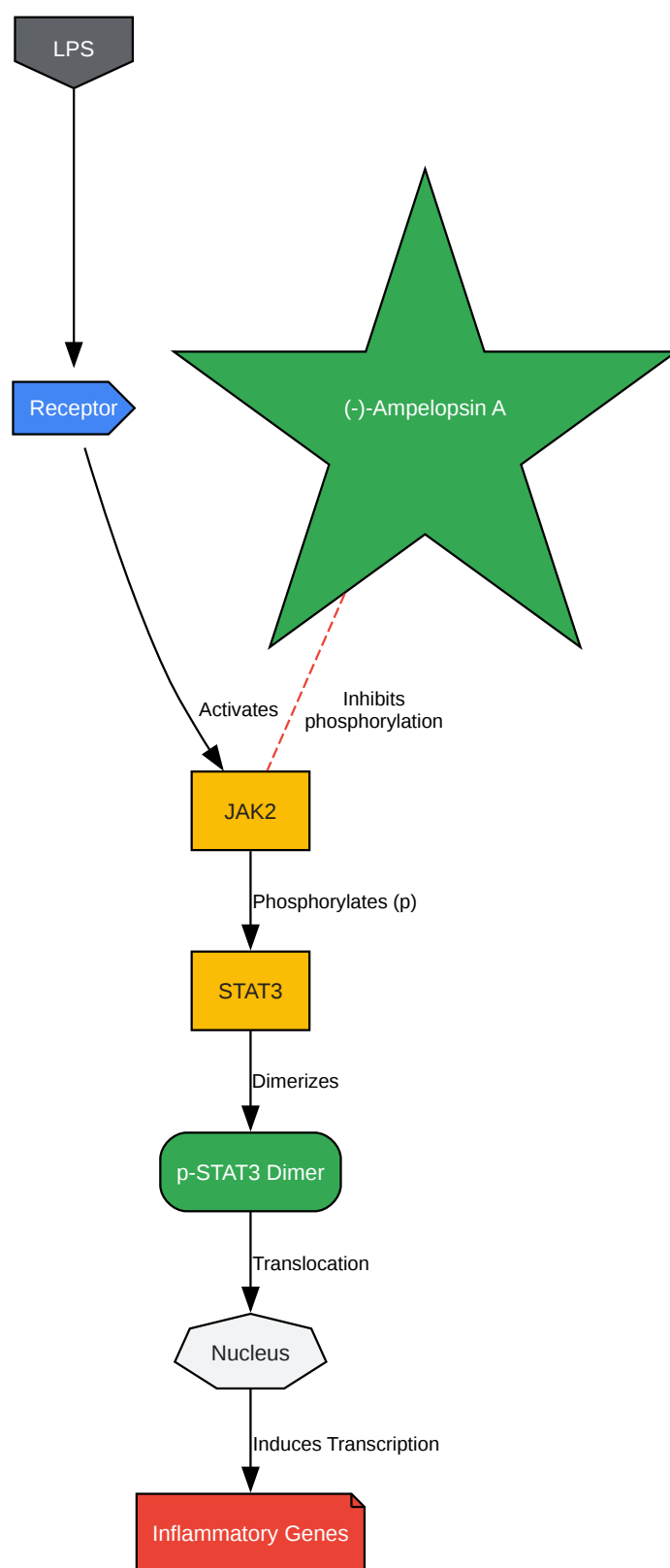
- It reduces ROS accumulation, thereby decreasing the initial trigger.[\[11\]](#)[\[12\]](#)
- It suppresses the LPS-induced phosphorylation (activation) of Akt.[\[11\]](#)[\[12\]](#)
- It inhibits the phosphorylation of IKK and IκB, preventing NF-κB from being released and translocating to the nucleus.[\[11\]](#)[\[12\]](#)



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Caption: Inhibition of the ROS/PI3K/Akt/NF-κB pathway by (-)-Ampelopsin A.

2.3.2. JAK2/STAT3 Pathway In microglial cells, (-)-Ampelopsin A has also been shown to inhibit the JAK2/STAT3 signaling pathway.[13] LPS can induce the phosphorylation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then dimerizes and translocates to the nucleus to promote the expression of inflammatory genes. (-)-Ampelopsin A markedly reduces the phosphorylation of both JAK2 and STAT3, thereby suppressing this pro-inflammatory pathway.[13][14]



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Caption: Inhibition of the JAK2/STAT3 pathway by (-)-Ampelopsin A.

Conclusion

(-)-Ampelopsin A is a potent natural compound with well-documented antioxidant and anti-inflammatory properties. Its mechanisms of action are multifaceted, involving direct radical scavenging as well as the modulation of critical cellular signaling pathways, including Nrf2/Keap1, PI3K/Akt/NF- κ B, and JAK2/STAT3. The quantitative data and established experimental protocols summarized in this guide underscore its potential as a therapeutic agent for oxidative stress and inflammation-related diseases. Further research, particularly in preclinical and clinical models, is warranted to fully elucidate its therapeutic efficacy and translational potential.

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References

- 1. grokipedia.com [grokipedia.com]
- 2. Evaluation of Antioxidant Activities of Ampelopsin and Its Protective Effect in Lipopolysaccharide-Induced Oxidative Stress Piglets | PLOS One [journals.plos.org]
- 3. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Antioxidant Activities of Ampelopsin and Its Protective Effect in Lipopolysaccharide-Induced Oxidative Stress Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of antioxidant activities of ampelopsin and its protective effect in lipopolysaccharide-induced oxidative stress piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ampelopsin reduces endotoxic inflammation via repressing ROS-mediated activation of PI3K/Akt/NF- κ B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF- κ B and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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